molecular formula C15H20N2O3 B2964655 N-cyclooctyl-2-nitrobenzamide CAS No. 574715-94-9

N-cyclooctyl-2-nitrobenzamide

Cat. No.: B2964655
CAS No.: 574715-94-9
M. Wt: 276.336
InChI Key: KZMKDRNYTPWONN-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzene ring. The nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution and reactivity, while the bulky cyclooctyl group may enhance lipophilicity and steric effects compared to smaller cyclic substituents .

Properties

IUPAC Name

N-cyclooctyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKDRNYTPWONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclooctyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and cyclooctylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous reagents and reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products Formed

    Reduction: N-cyclooctyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and cyclooctylamine.

Scientific Research Applications

N-cyclooctyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitrobenzamide Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Ring System Notable Properties
This compound Not provided C₁₅H₂₀N₂O₃ Cyclooctyl (amide), nitro (o) Benzene High lipophilicity (inferred)
5-chloro-N-cyclopropyl-2-nitrobenzamide 1042623-41-5 C₁₀H₉ClN₂O₃ Cyclopropyl (amide), Cl, nitro Benzene Smaller ring; higher ring strain
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide 1028-86-0 C₁₂H₈ClN₃O₃ 2-chloropyridinyl (amide), nitro Pyridine (heterocycle) Enhanced π-π stacking potential
5-amino-2-chloro-N-cyclopentylbenzamide 926273-46-3 C₁₂H₁₅ClN₂O Cyclopentyl (amide), Cl, amino Benzene Electron-donating amino group
5-Chloro-2-hydroxy-N-phenylbenzamide 789180-45-0 C₁₃H₁₁ClNO₂ Phenyl (amide), Cl, hydroxy Benzene H-bonding capability (hydroxy)

Substituent Effects

  • Nitro vs. Amino Groups: The nitro group in this compound (electron-withdrawing) contrasts with the amino group in 5-amino-2-chloro-N-cyclopentylbenzamide (electron-donating).
  • Chlorine Substitution: Chlorine at the meta position (e.g., 5-chloro-N-cyclopropyl-2-nitrobenzamide) may enhance halogen bonding or alter metabolic stability compared to non-halogenated analogs .

Ring System Variations

  • Cycloalkyl Groups : The cyclooctyl group in the target compound likely increases lipophilicity and steric bulk compared to cyclopropyl () or cyclopentyl () analogs. Larger rings may reduce solubility but improve membrane permeability in drug design contexts .

Functional Group Positioning

  • Ortho-Nitro Configuration : The ortho-nitro group in this compound and its analogs (e.g., 5-chloro-N-cyclopropyl-2-nitrobenzamide) may induce steric hindrance, affecting molecular conformation and binding to targets .
  • Hydroxy vs. Nitro : 5-Chloro-2-hydroxy-N-phenylbenzamide () replaces nitro with a hydroxy group, enabling hydrogen bonding but reducing electrophilicity .

Research Implications and Gaps

  • Biological Activity : While nitrobenzamides are explored for antimicrobial or anticancer properties, the cyclooctyl derivative’s bulk may hinder target engagement compared to smaller analogs like 5-chloro-N-cyclopropyl-2-nitrobenzamide .
  • Synthetic Challenges : Larger cycloalkyl groups (e.g., cyclooctyl) may complicate synthesis due to conformational flexibility, whereas cyclopropane rings () are synthetically tractable but strained .
  • Data Limitations : Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural inferences.

Biological Activity

N-Cyclooctyl-2-nitrobenzamide is an organic compound with significant potential for biological applications, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclooctyl group attached to the nitrogen of a benzamide structure, along with a nitro group on the aromatic ring. Its molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} . The synthesis typically involves coupling cyclooctylamine with 2-nitrobenzoic acid, often facilitated by coupling agents to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that may interact with biological macromolecules, potentially leading to modulation or inhibition of their activity. Furthermore, the bulky cyclooctyl group enhances lipophilicity, promoting cellular uptake and interaction with intracellular targets .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Studies have investigated its efficacy against various microbial strains. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions contributes to its antimicrobial activity .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in cancer cell lines; reduced tumor volume in animal models.
NeuroprotectionShowed protective effects in microglial cells against oxidative stress-induced damage.

Analytical Techniques

To confirm the identity and purity of this compound during synthesis and characterization, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed .

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